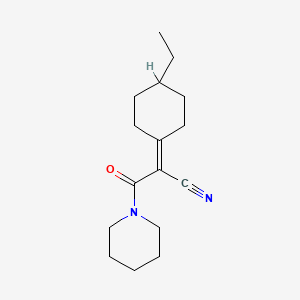![molecular formula C15H26N2O B6007633 N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B6007633.png)
N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine, also known as Moxonidine, is a selective agonist of imidazoline receptors. It is a potent antihypertensive drug used for the treatment of high blood pressure. Moxonidine is known to act on both central and peripheral imidazoline receptors, resulting in a decrease in blood pressure.
Wirkmechanismus
N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine acts on both central and peripheral imidazoline receptors. It binds to the imidazoline I1 receptor in the brainstem, leading to a decrease in sympathetic activity. N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine also binds to the imidazoline I2 receptor in the pancreas and liver, leading to an increase in insulin sensitivity and a decrease in glucose production.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine has been found to have several biochemical and physiological effects. It reduces sympathetic activity, leading to a decrease in heart rate and blood pressure. N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine also increases parasympathetic activity, leading to a decrease in heart rate variability. In addition, N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine has been found to increase insulin sensitivity and decrease glucose production in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine in lab experiments is its specificity for imidazoline receptors. This allows for the selective activation of imidazoline receptors without affecting other receptors. However, one limitation of using N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine in lab experiments is its potential for off-target effects. N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine has been found to interact with other receptors such as alpha-2 adrenergic receptors, which could confound the results of experiments.
Zukünftige Richtungen
For the study of N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine include the development of more selective agonists, investigation of long-term effects, and potential use in combination with other drugs.
Synthesemethoden
N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine is synthesized by reacting 4-methoxyphenylacetonitrile with ethylmagnesium bromide to obtain 2-(4-methoxyphenyl)ethylmagnesium bromide. The reaction of 2-(4-methoxyphenyl)ethylmagnesium bromide with N,N-dimethylformamide dimethyl acetal results in the formation of N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine has been extensively studied for its antihypertensive effects. It is known to reduce blood pressure by decreasing sympathetic activity and increasing parasympathetic activity. N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine has been found to be effective in treating hypertension in both animal models and humans. In addition to its antihypertensive effects, N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine has been studied for its potential in treating other conditions such as insulin resistance, metabolic syndrome, and sleep apnea.
Eigenschaften
IUPAC Name |
N'-[1-(4-methoxyphenyl)propan-2-yl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-13(17(4)11-10-16(2)3)12-14-6-8-15(18-5)9-7-14/h6-9,13H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPJRRMBRJNZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6007573.png)
![7-(cyclohexylmethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007583.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B6007594.png)
![3-(2-ethoxy-1-naphthyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B6007612.png)
![4-methyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide](/img/structure/B6007617.png)
![1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B6007620.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6007628.png)
![1-(4-{[3-(1-naphthoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6007638.png)
![[5-({[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6007646.png)
![ethyl 3-(4-fluorobenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6007647.png)
![2-(1-ethyl-4-piperidinyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007653.png)
![ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6007659.png)
![N-(1-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6007666.png)
